7-Bromo-3-(hydroxyimino)indolin-2-one

Kinase inhibition JNK3 Structure-Activity Relationship

7-Bromo-3-(hydroxyimino)indolin-2-one (CAS 114344-59-1) is a brominated isatin-3-oxime belonging to the indolin-2-one class of small molecules. Its molecular formula is C₈H₅BrN₂O₂ (MW 241.04 g/mol).

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 114344-59-1
Cat. No. B3214398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(hydroxyimino)indolin-2-one
CAS114344-59-1
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=C2N=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H
InChIKeyYPPVKGJLZHYJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-(hydroxyimino)indolin-2-one (CAS 114344-59-1) – Scientific Procurement Starting Point


7-Bromo-3-(hydroxyimino)indolin-2-one (CAS 114344-59-1) is a brominated isatin-3-oxime belonging to the indolin-2-one class of small molecules. Its molecular formula is C₈H₅BrN₂O₂ (MW 241.04 g/mol) . The compound is offered by multiple specialty chemical suppliers at purities of ≥95% to ≥98%, and analytical documentation including MSDS, NMR, HPLC, and LC-MS is available . Synonyms include 1H-Indole-2,3-dione, 7-bromo-, 3-oxime and 7-bromoisatin oxime .

7-Bromo-3-(hydroxyimino)indolin-2-one – Why Positional Isomers and Analogues Are Not Interchangeable


The 7-bromo substitution pattern in this isatin-3-oxime is non-interchangeable with the isomeric 5-bromo analogue because the position of the halogen on the indole ring directly controls both biological target engagement and synthetic reactivity [1]. In a kinase inhibition context, the 5-bromo regioisomer (1-benzyl-5-bromo-3-(hydroxyimino)indolin-2-one) displays a Ki of 2.5 µM against JNK3 (MAPK10), while no equivalent activity has been reported for the 7-bromo isomer, indicating divergent structure-activity relationships [2]. Furthermore, the 7-bromo oxime can undergo copper-catalyzed N-vinylation to afford N-vinyl nitrones—a transformation that is not accessible to the non-oxime 7-bromooxindole (CAS 320734-35-8, MW 212.04 g/mol) and is sensitive to steric effects that differ between regioisomers [3]. Substituting the 7-bromo oxime with a 7-chloro analogue (CAS 74396-74-0, MW 196.59 g/mol) further alters halogen-bonding propensity and molecular weight, undermining reproducibility in experiments where these physicochemical properties are critical .

7-Bromo-3-(hydroxyimino)indolin-2-one – Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation Against 5-Bromo-3-(hydroxyimino)indolin-2-one: JNK3 Kinase Selectivity

The 5-bromo regioisomer of 3-(hydroxyimino)indolin-2-one, specifically the 1-benzyl-5-bromo derivative, exhibits a Ki of 2.50E+3 nM (2.5 µM) against human mitogen-activated protein kinase 10 (JNK3) as measured in a spectrophotometric coupled enzyme assay [1]. For the 7-bromo regioisomer, no JNK3 inhibitory activity has been reported, which is consistent with the structural observation that the N-benzylation site and halogen position critically influence the binding pose in the JNK3 ATP pocket [1]. This divergence means a researcher cannot assume the 5-bromo and 7-bromo isomers are functionally equivalent; selection of the 7-bromo isomer is mandatory when probing spatial requirements at the kinase hinge region or when evaluating regioisomer-dependent off-target profiles [2].

Kinase inhibition JNK3 Structure-Activity Relationship

Oxime-Enabled Synthetic Versatility vs. 7-Bromooxindole: N-Vinylation Access

The oxime functional group enables a copper-catalyzed selective N-vinylation with alkenyl boronic acids that is unavailable to non-oxime analogues such as 7-bromooxindole (CAS 320734-35-8, MW 212.04 g/mol, mp 206–210°C) . The JOC 2017 methodology demonstrates that 3-(hydroxyimino)indolin-2-ones can be converted to (E)-N-vinyl oxindole nitrones under mild conditions with catalytic Cu(I) salt, and switching to 2.0 equiv of copper salt yields double N-vinylation spirooxindole products [1]. The 7-bromo substitution on the aromatic ring remains intact throughout the transformation, offering a handle for subsequent cross-coupling [1]. In contrast, 7-bromooxindole lacks the oxime and therefore cannot participate in this N-vinylation pathway, limiting its synthetic utility to amide/ketone-based transformations only .

Synthetic methodology C–N coupling N-vinyl nitrones

Analytical Documentation and Purity Guarantee for Reproducible Procurement

Suppliers of 7-bromo-3-(hydroxyimino)indolin-2-one provide batch-specific analytical documentation that is not universally available for positional isomers. Synblock supplies the compound at NLT 98% purity and furnishes MSDS, NMR, HPLC, and LC-MS data upon request . MolCore offers the compound at NLT 98% under ISO certification for global pharmaceutical R&D and quality control . By comparison, the 5-bromo isomer (CAS 49675-78-7) is frequently sold at 95% purity without guaranteed analytical documentation from major suppliers [1], and the 7-chloro analogue (CAS 74396-74-0) has limited availability with fewer documented quality parameters . This difference in supplier-provided documentation directly supports reproducible experimentation and regulatory-compliant procurement.

Quality control Analytical characterization Procurement

Halogen-Bonding Propensity: 7-Bromo vs. 5-Bromo and 7-Chloro in Crystal Engineering

The oxime functionality in halogeno-isatin-3-oximes can participate as a halogen-bond acceptor, a feature recently demonstrated in the crystal structures of 5-halogeno-1H-isatin-3-oximes where bromine- and iodine-substituted derivatives form oxime···halogen bonds that influence supramolecular self-organization [1]. The 7-bromo isomer places the halogen at the opposite end of the indole ring relative to the 5-bromo analogue, altering the geometric arrangement of potential halogen-bond donor sites. This positional difference is expected to change crystal packing motifs and co-crystal design strategies. The 7-chloro analogue (CAS 74396-74-0, MW 196.59 g/mol) displays a higher melting point of 300°C versus the 5-bromo isomer, indicating stronger intermolecular interactions in the solid state , but the 7-bromo isomer remains specifically suited for studies exploiting the heavier bromine atom's superior polarizability in halogen-bonding contexts.

Crystal engineering Halogen bonding Supramolecular chemistry

7-Bromo-3-(hydroxyimino)indolin-2-one – Highest-Confidence Research and Industrial Application Scenarios


Synthesis of N-Vinyl Nitrone Libraries via Copper-Catalyzed N-Vinylation

Procure 7-bromo-3-(hydroxyimino)indolin-2-one for use as a substrate in the copper-catalyzed N-vinylation reaction with alkenyl boronic acids, as described by Chen et al. (JOC, 2017) [1]. Under catalytic Cu(OTf)₂ (10 mol%), the compound yields (E)-N-vinyl oxindole nitrones; increasing the copper loading to 2.0 equiv delivers double N-vinylation spirooxindoles [1]. The 7-bromo substituent remains intact, providing a site for subsequent palladium-catalyzed cross-coupling, enabling the rapid construction of diverse nitrone-based libraries for biological screening [1]. The non-oxime analogue 7-bromooxindole cannot undergo this transformation, making the oxime specifically required.

Kinase Inhibitor Discovery – JNK3 and Beyond

Use 7-bromo-3-(hydroxyimino)indolin-2-one as a starting scaffold for the design of JNK3 (MAPK10) kinase inhibitors. The 5-bromo regioisomer has demonstrated JNK3 binding with a Ki of 2.5 µM [2], and the 7-bromo isomer offers a distinct substitution vector that may explore different regions of the ATP-binding pocket [3]. N-Benzylation of the oxindole nitrogen is a key step for generating potent JNK3 ligands, and the 7-bromo substitution pattern may confer unique selectivity profiles across the MAPK family [3]. This compound is particularly relevant for programs needing to differentiate between JNK isoforms.

Solid-State Supramolecular Chemistry and Crystal Engineering

The 7-bromo-3-(hydroxyimino)indolin-2-one scaffold is valuable for crystal engineering studies investigating halogen-bonding interactions involving the oxime functionality. The 2024 crystal structure analysis of 5-halogeno-1H-isatin-3-oximes established that bromine-substituted isatin oximes form oxime···halogen bonds that dictate crystal packing [4]. The 7-bromo positional isomer places the bromine at a different distance and angle relative to the oxime, offering a new geometric probe for halogen-bonding studies. The compound is preferentially selected over the 7-chloro analogue when stronger halogen-bond donor character (higher polarizability of Br vs. Cl) is required .

Reproducible Medicinal Chemistry with Documented Quality Control

For medicinal chemistry laboratories requiring reproducible synthesis and biological assay data, 7-bromo-3-(hydroxyimino)indolin-2-one is available from Synblock at NLT 98% purity with batch-specific NMR, HPLC, and LC-MS documentation . This level of analytical characterization exceeds what is typically available for the 5-bromo isomer (commonly 95%) [5], reducing the risk of impurity-driven false positives in biological screening. Procuring from ISO-certified suppliers such as MolCore further supports compliance for pharmaceutical R&D programs .

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